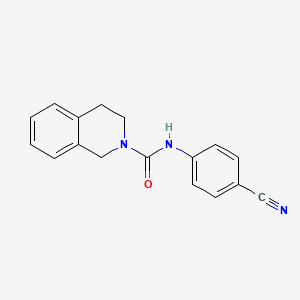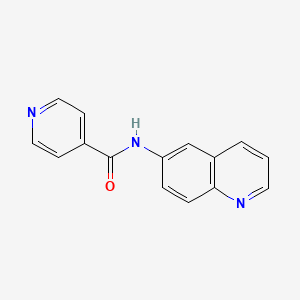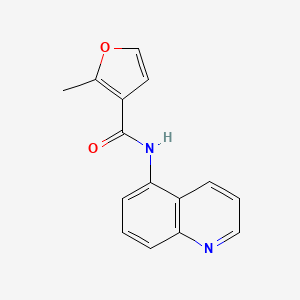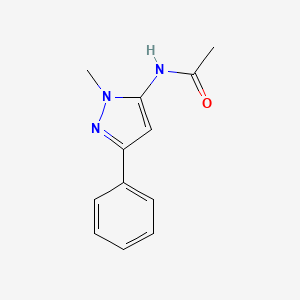
N-(quinolin-6-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(quinolin-6-yl)pyridine-3-carboxamide, also known as QPA, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields. QPA is a heterocyclic compound that contains a pyridine and quinoline ring, which makes it a potent inhibitor of various enzymes and receptors.
Mécanisme D'action
N-(quinolin-6-yl)pyridine-3-carboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors. For instance, N-(quinolin-6-yl)pyridine-3-carboxamide has been found to inhibit the activity of protein kinase A and phosphodiesterase 4, which are involved in the regulation of cell proliferation and inflammation. N-(quinolin-6-yl)pyridine-3-carboxamide has also been found to inhibit the activity of adenosine receptors, which are involved in the modulation of neurotransmitter release and immune cell function.
Biochemical and Physiological Effects:
N-(quinolin-6-yl)pyridine-3-carboxamide has been found to have various biochemical and physiological effects, depending on the target enzyme or receptor. For instance, N-(quinolin-6-yl)pyridine-3-carboxamide has been found to inhibit the growth and proliferation of cancer cells by inhibiting the activity of protein kinases and phosphodiesterases. N-(quinolin-6-yl)pyridine-3-carboxamide has also been found to have anti-inflammatory effects by inhibiting the activity of phosphodiesterases and reducing the production of pro-inflammatory cytokines. In addition, N-(quinolin-6-yl)pyridine-3-carboxamide has been found to have neuroprotective effects by inhibiting the activity of adenosine receptors and reducing the release of excitatory neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(quinolin-6-yl)pyridine-3-carboxamide in lab experiments is its potency and selectivity towards specific enzymes and receptors. N-(quinolin-6-yl)pyridine-3-carboxamide has been found to have nanomolar potency towards various targets, making it a potent inhibitor. Another advantage of using N-(quinolin-6-yl)pyridine-3-carboxamide is its stability and solubility in various solvents. However, one of the limitations of using N-(quinolin-6-yl)pyridine-3-carboxamide is its potential toxicity towards non-target enzymes and receptors. Therefore, careful dose-response studies and toxicity assays should be conducted before using N-(quinolin-6-yl)pyridine-3-carboxamide in lab experiments.
Orientations Futures
There are various future directions for the research and development of N-(quinolin-6-yl)pyridine-3-carboxamide. One of the future directions is to explore the potential applications of N-(quinolin-6-yl)pyridine-3-carboxamide in infectious diseases. N-(quinolin-6-yl)pyridine-3-carboxamide has been found to inhibit the activity of various enzymes and receptors that are involved in the pathogenesis of infectious diseases, making it a promising therapeutic agent. Another future direction is to optimize the synthesis and formulation of N-(quinolin-6-yl)pyridine-3-carboxamide to improve its pharmacokinetic and pharmacodynamic properties. This will enable N-(quinolin-6-yl)pyridine-3-carboxamide to be used as a therapeutic agent in various diseases. Finally, further studies are needed to explore the potential side effects and toxicity of N-(quinolin-6-yl)pyridine-3-carboxamide towards non-target enzymes and receptors.
Méthodes De Synthèse
The synthesis of N-(quinolin-6-yl)pyridine-3-carboxamide is a multistep process involving the reaction of 3-cyanopyridine with 6-chloroquinoline in the presence of a base. The resulting intermediate is then subjected to a reduction reaction using lithium aluminum hydride to yield N-(quinolin-6-yl)pyridine-3-carboxamide. The purity and yield of N-(quinolin-6-yl)pyridine-3-carboxamide can be improved by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
N-(quinolin-6-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. N-(quinolin-6-yl)pyridine-3-carboxamide has been found to inhibit the activity of various enzymes and receptors, such as protein kinases, phosphodiesterases, and adenosine receptors. These enzymes and receptors play a crucial role in the development and progression of various diseases, making N-(quinolin-6-yl)pyridine-3-carboxamide a promising therapeutic agent.
Propriétés
IUPAC Name |
N-quinolin-6-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(12-4-1-7-16-10-12)18-13-5-6-14-11(9-13)3-2-8-17-14/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQKZEWDRIVYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CN=CC=C3)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-6-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7467566.png)

![ethyl 2-[[2-[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467576.png)

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)

![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)




